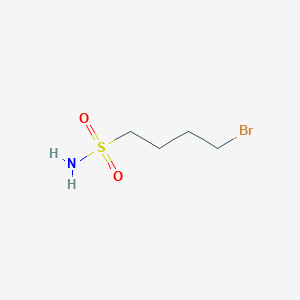

4-Bromobutane-1-sulfonamide

Description

Overview of the Sulfonamide Functional Group in Synthetic Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in the world of organic chemistry. wikipedia.org This group is a key structural motif in a multitude of biologically active compounds and is integral to the development of various pharmaceuticals. ajchem-b.com Sulfonamides are found in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antiviral agents. ajchem-b.comekb.eg

In the realm of synthetic chemistry, the sulfonamide group is valued for its relative stability and its ability to be incorporated into molecules through well-established reaction pathways. wikipedia.org The classic method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in This reaction is generally efficient and proceeds under mild conditions, making it a versatile tool for organic chemists. ekb.egijarsct.co.in Furthermore, the sulfonamide group can serve as a protecting group for amines, which can be readily removed under specific conditions. ekb.eg The rigid and crystalline nature of many sulfonamide-containing compounds also facilitates their purification and characterization. wikipedia.org

Relevance of Halogenated Alkanes as Synthetic Intermediates

Halogenated alkanes, also known as alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). pressbooks.pub This substitution significantly alters the chemical reactivity of the molecule, transforming the relatively inert alkane into a versatile synthetic intermediate. numberanalytics.comwikipedia.orgquora.com The carbon-halogen bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. quora.com

This inherent reactivity allows halogenated alkanes to participate in a variety of important organic reactions, including nucleophilic substitution and elimination reactions. wikipedia.orgquora.com These reactions are fundamental to the construction of more complex organic molecules. For instance, the halogen can be displaced by a wide range of nucleophiles to introduce different functional groups, such as alcohols, nitriles, and amines. quora.com The ability to easily convert a halogenated alkane into other functional groups makes them invaluable building blocks in organic synthesis. wikipedia.org

Positioning of 4-Bromobutane-1-sulfonamide within Organic Synthesis Research

This compound (C₄H₁₀BrNO₂S) is a bifunctional molecule that combines the key features of both a sulfonamide and a halogenated alkane. chemsrc.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its structure consists of a four-carbon chain with a sulfonamide group at one end and a bromine atom at the other. This unique arrangement makes it a valuable intermediate in organic synthesis research.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are presented in the following table. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₄H₁₀BrNO₂S |

| Molecular Weight | 216.1 g/mol |

| CAS Number | 89212-27-1 |

This data is compiled from various chemical suppliers and databases. chemsrc.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the following key transformations:

Preparation of a suitable starting material: A common precursor is γ-butyrolactone, which can be converted to 4-bromobutanoic acid by reaction with hydrobromic acid. chemicalbook.com

Conversion to the sulfonyl chloride: The resulting 4-bromobutanoyl chloride can then be subjected to a series of reactions to introduce the sulfonyl chloride group.

Amination to form the sulfonamide: The final step involves the reaction of the sulfonyl chloride with ammonia (B1221849) or an appropriate amine to yield this compound.

Alternative synthetic strategies may also be employed, potentially starting from 1-bromobutane (B133212) or other commercially available precursors. up.pt

Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from its bifunctional nature. The bromine atom serves as a reactive handle for nucleophilic substitution, while the sulfonamide moiety can be involved in various coupling reactions or can be a key structural element in the final target molecule.

For example, the bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse range of derivatives. This allows for the construction of larger, more complex molecules with potential biological activity. The sulfonamide group, in turn, can be N-alkylated or N-arylated, or it can participate in transition metal-catalyzed cross-coupling reactions.

Structure

3D Structure

Properties

CAS No. |

89212-27-1 |

|---|---|

Molecular Formula |

C4H10BrNO2S |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

4-bromobutane-1-sulfonamide |

InChI |

InChI=1S/C4H10BrNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) |

InChI Key |

WOWAHMQFXOVRNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCBr)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobutane 1 Sulfonamide

Direct Synthetic Routes to 4-Bromobutane-1-sulfonamide

Precursor Compounds and Starting Materials

The successful synthesis of this compound is contingent on the availability and purity of its precursors. The primary starting materials for the most common synthetic routes are readily available C4 building blocks.

A key precursor is 1,4-dibromobutane (B41627) . This symmetrical dihaloalkane serves as a versatile starting point for introducing a sulfur-containing functional group at one end while retaining a bromine atom at the other. An alternative starting material is 4-bromo-1-butanol , which can also be converted to the necessary sulfonic acid or sulfonyl chloride intermediates. guidechem.comchemicalbook.comambeed.comveeprho.com The synthesis of 1,4-dibromobutane itself can be achieved from tetrahydrofuran (B95107) through ring-opening with hydrobromic and sulfuric acids, or from 1,4-butanediol (B3395766) using sodium bromide and sulfuric acid. youtube.comsciencemadness.org

The transformation of these initial materials into the sulfonamide requires a series of reagents. Sodium sulfite (B76179) (Na₂SO₃) is crucial for the nucleophilic substitution reaction with 1,4-dibromobutane to form the corresponding sulfonate salt. For the subsequent conversion to the sulfonyl chloride, a chlorinating agent is necessary, with **thionyl chloride (SOCl₂) ** being a common choice. Finally, the amination step to produce the target compound requires an ammonia (B1221849) source, such as aqueous or gaseous ammonia (NH₃) .

The table below summarizes the key precursors and reagents involved in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| 1,4-Dibromobutane | Primary starting material |

| 4-Bromo-1-butanol | Alternative starting material |

| Sodium Sulfite | Reagent for sulfonation |

| Thionyl Chloride | Chlorinating agent |

| Ammonia | Aminating agent |

| Sodium 4-bromobutane-1-sulfonate | Intermediate |

| 4-Bromobutane-1-sulfonyl chloride | Immediate precursor to the final product |

Reaction Pathways and Mechanisms

The synthesis of this compound typically proceeds through a two or three-step reaction pathway starting from 1,4-dibromobutane.

Pathway 1: From 1,4-Dibromobutane via Sulfonation

Formation of Sodium 4-bromobutane-1-sulfonate: The synthesis commences with the reaction of 1,4-dibromobutane with an aqueous solution of sodium sulfite. This is a nucleophilic substitution reaction where the sulfite anion displaces one of the bromide ions. Given that sulfite is a soft nucleophile, it preferentially attacks the primary alkyl halide. The reaction is typically heated to facilitate the substitution.

Formation of 4-Bromobutane-1-sulfonyl chloride: The resulting sodium 4-bromobutane-1-sulfonate is then converted to the corresponding sulfonyl chloride. This is achieved by treating the sulfonate salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can facilitate this conversion.

Formation of this compound: The final step is the amination of the 4-bromobutane-1-sulfonyl chloride. This is a classic method for sulfonamide synthesis where the highly reactive sulfonyl chloride is treated with ammonia. nih.gov The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. This reaction is generally rapid and efficient.

Alternative Pathway: From 1,4-Dibromobutane via Thiourea (B124793) Intermediate

An alternative route involves the reaction of 1,4-dibromobutane with thiourea to form an S-alkylisothiourea salt intermediate. This intermediate can then undergo oxidative chlorination using a reagent like N-chlorosuccinimide (NCS) in an acidic aqueous medium to yield the sulfonyl chloride. google.com While this method is effective for producing disulfonyl chlorides from dihaloalkanes, it can be adapted for the synthesis of the mono-sulfonyl chloride by controlling the stoichiometry. google.com Following the formation of 4-bromobutane-1-sulfonyl chloride, the pathway converges with the final amination step described above.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions at each step. Key parameters include temperature, solvent choice, and the use of catalysts or specific reagents.

Control of temperature is critical throughout the synthetic sequence. In the synthesis of sodium 4-bromobutane-1-sulfonate from 1,4-dibromobutane and sodium sulfite, the reaction mixture is typically heated under reflux, with temperatures ranging from 80 to 100°C to ensure a reasonable reaction rate.

The conversion of the sulfonate salt to the sulfonyl chloride with thionyl chloride is often performed at moderately elevated temperatures, for instance, around 50-70°C. However, careful temperature control is necessary to prevent side reactions and decomposition of the product.

The final amination step is highly exothermic and is usually carried out at low temperatures, often between 0 and 15°C, to control the reaction rate and minimize the formation of byproducts. google.com

The following table provides a summary of typical temperature regimes for the key reaction steps.

| Reaction Step | Starting Materials | Reagents | Temperature (°C) |

| Sulfonation | 1,4-Dibromobutane | Sodium Sulfite | 80-100 |

| Chlorination | Sodium 4-bromobutane-1-sulfonate | Thionyl Chloride, DMF | 50-70 |

| Amination | 4-Bromobutane-1-sulfonyl chloride | Ammonia | 0-15 |

The choice of solvent plays a pivotal role in the synthesis. For the initial sulfonation of 1,4-dibromobutane, a mixture of water and a miscible organic solvent like ethanol (B145695) is often employed to ensure the solubility of both the organic substrate and the inorganic sulfite salt.

In the subsequent chlorination step, an aprotic organic solvent such as dichloromethane (B109758) or benzene (B151609) is typically used. The absence of protic solvents is crucial to prevent the hydrolysis of the chlorinating agent and the resulting sulfonyl chloride.

For the final amination, a variety of solvents can be used, including aprotic solvents like dichloromethane or even water in a biphasic system, especially when a phase transfer catalyst is employed. google.com The use of an anhydrous solvent can be beneficial in preventing the hydrolysis of the sulfonyl chloride, which is a significant competing reaction. google.com

The use of catalysts and specific reagents can significantly improve the efficiency of the synthesis. In the conversion of the sulfonate salt to the sulfonyl chloride, N,N-dimethylformamide (DMF) is often used as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.

In the amination step, a base is typically added to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include pyridine (B92270) or triethylamine. The removal of HCl drives the reaction to completion.

Phase transfer catalysts (PTCs), such as tetraalkylammonium halides, are particularly useful in the amination step, especially when conducted in a biphasic system (e.g., dichloromethane and water). google.comgoogle.com The PTC facilitates the transfer of the sulfonyl chloride from the organic phase to the aqueous phase where it can react with the amine, or vice versa. google.comcrdeepjournal.org This can enhance the reaction rate and allow for milder reaction conditions, which helps to minimize the hydrolysis of the reactive sulfonyl chloride. google.com The use of a PTC is necessary to ensure the rapid formation of the desired sulfonamide over the competing hydrolysis of the sulfonyl chloride. google.com

Reaction Time and Yield Optimization

The efficiency of a chemical synthesis is often determined by the interplay of various reaction parameters, with reaction time being a critical factor that directly influences the product yield. Optimization studies aim to identify the ideal duration for a reaction to proceed to maximum completion without the formation of significant byproducts or degradation of the desired compound.

For sulfonamide synthesis, which typically involves the reaction of a sulfonyl chloride with an amine, the reaction time is carefully controlled to maximize yield. wur.nl Generally, the product yield increases with time until the reactants are consumed or an equilibrium is reached. researchgate.net Extending the reaction time beyond this optimal point often provides no significant benefit and may even lead to a decrease in the isolated yield due to side reactions or product decomposition. researchgate.net

The optimization process involves systematic variation of the reaction time while keeping other parameters, such as temperature, solvent, and catalyst concentration, constant. For instance, a study on the synthesis of 5-arylhydantoin, which shares principles with sulfonamide synthesis, demonstrated that the yield progressively increased when the reaction time was extended from one to five hours. researchgate.net However, continuing the reaction for six or seven hours resulted in only a marginal increase, indicating that five hours was the optimal duration. researchgate.net Similar principles are applied in the synthesis of sulfonamides using various catalytic systems and solvents, where optimal times are determined to achieve the highest possible efficiency. biolmolchem.comuniba.it

Table 1: Illustrative Data on Reaction Parameter Optimization for Sulfonamide Synthesis

This table is a generalized representation based on typical optimization studies in organic synthesis.

| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A (5 mg) | PEG | 100 | 3 | 49 |

| 2 | Catalyst A (10 mg) | PEG | 100 | 2.5 | 65 |

| 3 | Catalyst A (15 mg) | PEG | 100 | 2 | 82 |

| 4 | Catalyst A (20 mg) | PEG | 100 | 1.5 | 95 |

| 5 | Catalyst A (20 mg) | DMF | 100 | 1.5 | 70 |

| 6 | Catalyst A (20 mg) | Toluene | 100 | 1.5 | 62 |

| 7 | Catalyst A (20 mg) | PEG | 80 | 1.5 | 78 |

| 8 | Catalyst A (20 mg) | PEG | 120 | 1.5 | 93 |

Data based on findings in related synthesis optimization. biolmolchem.com

Alternative Synthetic Approaches to the Core Skeleton

Beyond the direct sulfonylation of a pre-formed brominated alkane, alternative strategies focus on constructing the this compound skeleton through more convergent or innovative pathways.

Formation of the Carbon Chain with Integrated Sulfonamide and Bromine Moieties

Constructing the C4 backbone while simultaneously incorporating the bromo and sulfonamide functionalities, or their precursors, represents a sophisticated synthetic challenge. Such an approach could involve multi-component reactions or the use of specialized building blocks.

One potential, albeit complex, strategy involves the ring-opening of a cyclic precursor like tetrahydrofuran (THF). For example, THF can be treated with hydrogen chloride to form 4-chloro-1-butanol. google.com This intermediate can then be subjected to a halogen exchange reaction using hydrobromic acid to yield 1-bromo-4-chlorobutane, which contains two different halides on the C4 chain. google.com While this method builds the carbon skeleton and introduces the bromine in a sequential manner, it sets the stage for a final conversion to the sulfonamide. A subsequent reaction would be required to displace the chloro group with a sulfonamide precursor.

More advanced strategies could envision the coupling of smaller fragments already containing the key functionalities. For example, a C2 fragment containing a bromine atom could be coupled with a C2 fragment containing a protected sulfonamide group using organometallic cross-coupling reactions. However, such methods are often specific and may not be readily applicable to aliphatic chains without appropriate activating groups.

Strategies for Selective Bromination

Introducing a bromine atom selectively at the C-4 position of a butane-1-sulfonamide precursor is a key synthetic challenge. The reactivity of C-H bonds in alkanes is similar, making regioselective functionalization difficult.

Radical Bromination : Free radical bromination of an unsubstituted alkyl chain typically favors substitution at the most substituted carbon atom. For a primary sulfonamide like butane-1-sulfonamide, this would likely lead to a mixture of brominated isomers, with bromination at C-2 and C-3 being statistically favored over C-4. While the electron-withdrawing nature of the sulfonamide group deactivates the adjacent C-H bonds, its influence diminishes along the carbon chain.

Directed C-H Functionalization : Modern synthetic methods employ directing groups to control the position of C-H activation. rsc.org A suitably designed sulfonamide derivative could potentially direct a metal catalyst to functionalize the terminal methyl group. However, such reactions are highly specialized and often require specific catalytic systems. rsc.org

Functional Group Interconversion : A more reliable method involves introducing the bromine atom via the conversion of another functional group strategically placed at the C-4 position. A classic example is the Borodin-Hunsdiecker reaction, where a carboxylic acid is converted to a bromide with the loss of one carbon atom. google.com Therefore, a precursor like 5-(sulfamoyl)pentanoic acid could be synthesized and then subjected to Hunsdiecker conditions to yield this compound. Another approach is the bromination of a terminal alcohol. Starting with 4-hydroxybutane-1-sulfonic acid, the hydroxyl group could be selectively converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Methods for Sulfonamide Formation from Diverse Precursors

The sulfonamide moiety is a crucial functional group, and numerous methods have been developed for its synthesis from a wide array of starting materials. thieme-connect.com The most traditional route involves the reaction of a sulfonyl chloride with ammonia or a primary amine. wur.nlekb.eg However, many alternative precursors can be utilized, offering flexibility in synthetic design.

From Sulfonic Acids and their Salts : Sulfonic acids or their sodium salts can be converted directly into sulfonamides, often under microwave irradiation, providing good yields and functional group tolerance. organic-chemistry.org

From Thiols and Disulfides : Thiols can undergo oxidative chlorination in situ using reagents like N-chlorosuccinimide (NCS) or a hydrogen peroxide-thionyl chloride system to form a sulfonyl chloride, which then reacts with an amine in the same pot to yield the sulfonamide. organic-chemistry.org

From Sulfinates : Sodium sulfinates are versatile precursors that can be converted to sulfonamides via an iodine-catalyzed oxidative amination under mild conditions. researchgate.net Another route involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate to form ammonium (B1175870) sulfinates, which are then treated with an amine and bleach to give the sulfonamide. organic-chemistry.org

From Vinyl Sulfones : In a reaction mediated by cyanide, vinyl sulfones can generate a sulfinate ion in situ, which can then be trapped with an amine in the presence of N-bromosuccinimide to form the sulfonamide. organic-chemistry.org

From Carboxylic Acids : In a novel approach, aryl carboxylic acids can be converted to sulfonamides in a one-pot process via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. nih.gov

Electrochemical Synthesis : A modern, metal-free approach allows for the direct synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines using electricity as a "green" oxidant. nih.gov

Table 2: Overview of Methods for Sulfonamide Synthesis from Diverse Precursors

| Precursor | Key Reagents/Catalyst | Description | Reference(s) |

|---|---|---|---|

| Sulfonyl Chlorides | Amine, Base | The most common and traditional method for forming sulfonamides. | wur.nlekb.eg |

| Sulfonic Acids/Salts | Amine, Microwave | A direct, high-yielding method with good functional group tolerance. | organic-chemistry.org |

| Thiols | H₂O₂/SOCl₂ or NCS, Amine | In situ formation of sulfonyl chloride followed by amination in one pot. | organic-chemistry.org |

| Sodium Sulfinates | I₂, Amine | A convenient approach involving iodine-catalyzed oxidative amination. | researchgate.net |

| Aryl Halides | DABSO, Pd-catalyst, Amine, Bleach | A one-pot process via an aryl ammonium sulfinate intermediate. | organic-chemistry.org |

| Vinyl Sulfones | Cyanide, NBS, Amine | In situ generation of a sulfinate followed by sulfonamide formation. | organic-chemistry.org |

| Aryl Carboxylic Acids | Cu-catalyst, SO₂, Amine | One-pot decarboxylative halosulfonylation and subsequent amination. | nih.gov |

| Arenes | SO₂, Amine, Electricity | A metal-free, electrochemical method for direct synthesis. | nih.gov |

| Primary Sulfonamides | Isoamyl nitrite, DBDMH or TCCA | Activation of a primary sulfonamide to form a sulfonyl bromide or chloride. | sioc-journal.cn |

Chemical Reactivity and Transformations of 4 Bromobutane 1 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key feature of many biologically active compounds. Its reactivity is centered on the nitrogen atom and the acidic proton attached to it.

Protonation and Deprotonation Behavior

The sulfonamide proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a resonance-stabilized anion. The pKa value for the deprotonation of a primary sulfonamide is typically in the range of 10-11. d-nb.infoscielo.br The acidity of the sulfonamide proton in 4-Bromobutane-1-sulfonamide is a critical factor in many of its reactions, as the resulting anion is a potent nucleophile.

In highly acidic conditions, the nitrogen atom of the sulfonamide can be protonated. d-nb.info However, reactions involving the deprotonation of the sulfonamide are more common and synthetically useful.

N-Alkylation Reactions

The deprotonated sulfonamide anion can readily participate in nucleophilic substitution reactions with alkylating agents. This N-alkylation is a common method for the synthesis of secondary sulfonamides. A variety of bases and alkylating agents can be employed for this transformation. acs.orgdnu.dp.uanih.gov

For the N-alkylation of this compound, an external alkylating agent would be used. The general reaction scheme involves the deprotonation of the sulfonamide with a base, followed by the addition of an alkyl halide.

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Alkylating Agent | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Alkyl Halide (e.g., Bromoethane) | LiH | DMF | Room Temperature | N-Alkyl Sulfonamide |

| Benzyl Alcohol | Mn(I) PNP Pincer Catalyst | - | - | N-Benzyl Sulfonamide |

This table presents generalized conditions based on literature for sulfonamide alkylation. acs.orgnih.govsamipubco.com

Acylation and Sulfonylation of the Nitrogen Atom

Similar to alkylation, the nitrogen atom of this compound can be acylated or sulfonylated. Acylation is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction leads to the formation of N-acylsulfonamides. ekb.eg

Sulfonylation of the primary sulfonamide nitrogen can lead to the formation of a disulfonimide. This reaction requires a sulfonyl chloride and a base. The resulting N-sulfonylated products have altered chemical and physical properties compared to the parent sulfonamide. nih.govacs.org

Condensation Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can undergo condensation reactions with carbonyl compounds, particularly aldehydes, to form N-sulfonyl imines. researchgate.net These reactions are typically catalyzed by an acid or a Lewis acid. researchgate.netnih.gov The resulting imines are useful intermediates for the synthesis of more complex molecules. For instance, new series of β-lactam compounds have been synthesized from Schiff bases prepared by the condensation reaction of sulfonamides with aldehydes. ekb.eg

Reactivity of the Bromo-Substituent

The bromine atom at the end of the butyl chain is a good leaving group, making this part of the molecule susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The primary alkyl bromide structure of this compound favors nucleophilic substitution via an Sₙ2 mechanism. chemicalnote.commasterorganicchemistry.comulethbridge.ca In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a concerted displacement of the bromide ion. chemicalnote.compharmaguideline.com This pathway is favored by strong nucleophiles and polar aprotic solvents. masterorganicchemistry.com

The rate of Sₙ2 reactions is sensitive to steric hindrance. chemicalnote.com As a primary alkyl halide, the carbon atom attached to the bromine in this compound is relatively unhindered, facilitating the Sₙ2 pathway. chemicalnote.comulethbridge.ca

An Sₙ1 reaction mechanism is less likely for a primary alkyl halide due to the instability of the corresponding primary carbocation that would need to form as an intermediate. chemicalnote.comutahtech.edu Sₙ1 reactions are favored for tertiary alkyl halides and in the presence of polar protic solvents. masterorganicchemistry.com

A wide variety of nucleophiles can displace the bromide ion, leading to a diverse range of products.

Table 2: Examples of Nucleophiles in Sₙ2 Reactions with Alkyl Bromides

| Nucleophile | Product Functional Group |

|---|---|

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Azide |

| Thiolate (RS⁻) | Thioether |

This table provides examples of common nucleophiles and the resulting functional groups from their reaction with an alkyl bromide.

It is important to note that under certain conditions, intramolecular cyclization could occur where the sulfonamide nitrogen acts as a nucleophile, displacing the bromide to form a cyclic sulfonamide (a sultam). This would be an intramolecular Sₙ2 reaction.

Investigation of Leaving Group Efficacy

The efficacy of a leaving group is crucial in substitution and elimination reactions. In this compound, the bromide ion (Br⁻) is the principal leaving group in reactions involving the alkyl chain.

Bromide as a Leaving Group: Bromide is considered a very good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). Its stability as an anion, due to its large size and polarizability, facilitates the cleavage of the carbon-bromine bond. In the context of nucleophilic substitution on an sp³ carbon, the C-Br bond is weaker than a C-Cl bond, making it more reactive. researchgate.net

Sulfonamide as a Leaving Group: While the primary focus is on the C-Br bond, the sulfonamide group itself can, under certain conditions, act as a leaving group, particularly when attached to sp³ carbons. nih.gov However, in the context of this compound, the bromide is significantly more labile and will preferentially act as the leaving group in most standard substitution reactions. The sulfonamide moiety is generally stable. nih.gov

Stereochemical Outcomes of Substitution

Since this compound is an achiral molecule, discussions of stereochemistry apply when a chiral center is formed during the reaction or if a stereospecific starting material were used. The primary nature of the alkyl halide strongly dictates an SN2 pathway. chemguide.co.ukamherst.edu

SN2 Pathway: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. chemguide.co.uk This single-step process leads to an inversion of stereochemistry at the reaction center. If one were to start with a chiral analogue, for example (R)-1-bromo-1-deuterio-4-butanesulfonamide, the product of an SN2 reaction would be the (S)-isomer.

SN1 Pathway: An SN1 mechanism, which proceeds through a planar carbocation intermediate, is highly disfavored for primary alkyl halides like this compound due to the high instability of primary carbocations. amherst.edulibretexts.orglibretexts.org If forced under specific solvolysis conditions with a very poor nucleophile, it would lead to a mixture of products and potential rearrangements, but this is not a typical outcome. libretexts.org

Elimination Reactions (E1 and E2 pathways)

Elimination reactions compete with nucleophilic substitution, leading to the formation of alkenes. The specific pathway, E1 or E2, is determined by factors such as the strength of the base, solvent, and substrate structure. libretexts.orgnumberanalytics.comuci.edu

For this compound, a primary alkyl halide, the E2 mechanism is the predominant elimination pathway. libretexts.orguci.edu

E2 Pathway: This pathway is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the bromide leaving group departs. numberanalytics.com It is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) to minimize competing SN2 reactions. uci.edu The reaction of this compound would yield but-3-ene-1-sulfonamide.

E1 Pathway: The E1 mechanism is a two-step process involving the formation of a carbocation intermediate. numberanalytics.com This pathway is not significant for primary alkyl halides due to the instability of the corresponding carbocation and is generally favored by weak bases and polar protic solvents. libretexts.orguci.edu

| Factor | Favors E2 Reaction | Favors E1 Reaction |

|---|---|---|

| Base | Strong, high concentration (e.g., RO⁻) | Weak (e.g., H₂O, ROH) |

| Substrate | Primary (1°) > Secondary (2°) > Tertiary (3°) | Tertiary (3°) > Secondary (2°) >> Primary (1°) |

| Solvent | Polar aprotic favored | Polar protic required |

| Leaving Group | Good leaving group required | Good leaving group required |

Organometallic Coupling Reactions (e.g., Grignard, Suzuki-Miyaura)

The carbon-bromine bond in this compound is amenable to the formation of organometallic reagents and participation in cross-coupling reactions.

Grignard Reaction: this compound can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. iitk.ac.inumkc.edu However, the acidic proton on the sulfonamide nitrogen (-SO₂NH₂) is incompatible with the highly basic Grignard reagent. It would be necessary to first protect the sulfonamide nitrogen, for example, by reaction with a suitable protecting group, before forming the Grignard reagent, 4-(N-protected-sulfamoyl)butylmagnesium bromide. This reagent could then be used in standard Grignard additions to carbonyls and other electrophiles. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically pairs an organoboron compound with an organic halide. libretexts.orgresearchgate.net this compound (with a protected sulfonamide group) could potentially undergo Suzuki coupling with various aryl or vinyl boronic acids or esters to form C-C bonds at the terminal carbon. libretexts.orglibretexts.org Conversely, while less common for alkyl halides, it is also conceivable to first convert the protected bromo-sulfonamide into an organoboron species for subsequent coupling. More established is the Suzuki coupling of sulfamoyl chlorides with boronic acids to form aryl sulfonamides. nih.gov

| Reaction | Reagents for this compound | Potential Product Type |

|---|---|---|

| Grignard Formation/Reaction | 1. Protection of -NH₂ 2. Mg, THF 3. Electrophile (e.g., Aldehyde) | Extended carbon chain with a terminal alcohol |

| Suzuki-Miyaura Coupling | 1. Protection of -NH₂ 2. Ar-B(OH)₂, Pd catalyst, Base | 4-Arylbutane-1-sulfonamide derivative |

Concerted Reactions Involving Both Functional Groups

While many reactions involve one functional group at a time, it is plausible for both the bromo and sulfonamide groups to participate in a concerted or pseudo-concerted intramolecular reaction. One such possibility is intramolecular cyclization.

Under basic conditions, the sulfonamide nitrogen can be deprotonated to form a sulfonamidate anion. This anion can then act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction. This would result in the formation of a cyclic sulfonamide, specifically a five-membered sultam (1,2-thiazolidine 1,1-dioxide). This type of intramolecular cyclization is a common strategy in heterocyclic synthesis.

Mechanistic Investigations of Key Transformations

The mechanisms for the primary transformations of this compound are well-established based on its structure as a primary alkyl halide.

Nucleophilic Substitution: The reaction with strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) proceeds via a bimolecular (SN2) mechanism. chemguide.co.ukresearchgate.net The rate is dependent on the concentration of both the substrate and the nucleophile.

Elimination: With strong, bulky bases, the reaction follows a bimolecular (E2) mechanism, where the rate depends on both substrate and base concentrations. uci.edumasterorganicchemistry.com The requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group is a key feature of this pathway. uci.edu

Organometallic Coupling (Suzuki-Miyaura): The catalytic cycle for a Suzuki-Miyaura coupling involving the C-Br bond would follow the standard steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond. libretexts.orglibretexts.org

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. libretexts.orgfiveable.me

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgnumberanalytics.com

Synthesis of Derivatives and Analogues of 4 Bromobutane 1 Sulfonamide

Derivatives with Modifications on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization, enabling the synthesis of N-substituted and cyclic structures.

The hydrogen atoms on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups through N-alkylation and N-arylation reactions. These substitutions can significantly alter the compound's polarity, steric bulk, and hydrogen-bonding capabilities.

N-Alkylation: The direct alkylation of 4-bromobutane-1-sulfonamide can be achieved by reacting it with alkyl halides in the presence of a base. dnu.dp.ua More contemporary and atom-economical methods utilize alcohols as alkylating agents under transition-metal catalysis, a process often referred to as the "borrowing hydrogen" methodology. organic-chemistry.org For instance, iron ionike.com and ruthenium organic-chemistry.org complexes have been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic and aliphatic alcohols, generating water as the only byproduct. organic-chemistry.orgionike.com These methods provide a greener alternative to traditional alkylation with alkyl halides. researchgate.net For example, the reaction of a sulfonamide with an alcohol can be catalyzed by FeCl2/K2CO3, which has been demonstrated for various benzylic alcohols and sulfonamides, typically achieving high yields. ionike.com

N-Arylation: The introduction of an aryl substituent on the sulfonamide nitrogen is commonly accomplished through copper-catalyzed Ullmann-type coupling reactions. organic-chemistry.orgrsc.orgmdpi.com These reactions typically involve the coupling of the sulfonamide with an aryl halide (iodide or bromide) in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. organic-chemistry.orgnih.gov Ligands such as N-methylglycine or L-proline have been found to facilitate these transformations under milder conditions. nih.gov

Table 1: Synthesis of N-Substituted this compound Derivatives This table presents hypothetical reaction data based on established methods.

| Entry | R-Group | Reagent/Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl | Benzyl alcohol / [Ru(p-cymene)Cl₂]₂/dppf | Toluene | 110 | 85 |

| 2 | Butyl | 1-Iodobutane / K₂CO₃ | DMF | 30 | 84 nih.gov |

| 3 | Phenyl | Iodobenzene / CuI / L-proline / K₂CO₃ | DMSO | 90 | 78 |

| 4 | 4-Tolyl | 4-Bromotoluene / CuI / N-methylglycine / Cs₂CO₃ | Dioxane | 100 | 75 |

The bifunctional nature of this compound, possessing both an electrophilic carbon (C-Br) and a nucleophilic nitrogen (N-H), allows for its use in the synthesis of cyclic sulfonamides, commonly known as sultams. researchgate.net Intramolecular cyclization is a key strategy for forming these heterocyclic systems.

A common pathway involves the initial N-alkylation of the sulfonamide with a reagent that introduces a second reactive site. However, a more direct approach involves an intramolecular reaction within an N-substituted derivative of this compound. For example, if the sulfonamide nitrogen is first deprotonated with a strong base, the resulting anion can act as a nucleophile, displacing the internal bromide to form a five-membered sultam, 1,2-thiazolidine 1,1-dioxide. The successful synthesis of β-sultams (four-membered rings) and other cyclic sulfonamides through intramolecular cyclization of haloalkanesulfonamides has been documented. wipo.intnih.gov The formation of larger rings is also possible; for instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene followed by intramolecular cyclization yields a pyrrolobenzothiadiazepine precursor. acs.org Radical cyclizations of ene-sulfonamides also represent a powerful method for constructing complex cyclic systems. beilstein-journals.org

Table 2: Intramolecular Cyclization to Form Sultams This table presents hypothetical reaction data based on established methods.

| Entry | Starting Material | Reagent/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 1 | This compound | NaH | THF | 1,2-Thiazolidine 1,1-dioxide |

| 2 | N-(2-bromoethyl)-4-bromobutane-1-sulfonamide | K₂CO₃ | Acetonitrile | N-(4-bromobutane-1-sulfonyl)aziridine |

| 3 | N-allyl-4-bromobutane-1-sulfonamide | AIBN / Bu₃SnH | Toluene | 2-(2-bromoethyl)-4-methyl-1,2-thiazinane 1,1-dioxide |

Synthesis of N-Substituted Sulfonamides

Derivatives with Modifications on the Butane (B89635) Chain

Altering the structure of the butane chain itself opens up further avenues for creating analogues with distinct properties. Strategies include modifying the chain length and introducing new functional groups or stereocenters.

Chain Elongation: Homologation, or the extension of the carbon chain by one or more carbon atoms, can be envisioned through several multi-step sequences. A plausible route involves the conversion of the bromide in this compound to a nitrile via nucleophilic substitution with sodium cyanide. Subsequent reduction of the nitrile to an amine, followed by a Sandmeyer-type reaction, could introduce a new carbon-based functional group, which can then be further elaborated to extend the chain. Another approach could be the use of the bromide in a coupling reaction with an organometallic reagent bearing a protected functional group, which after deprotection can be used to build the chain.

Chain Shortening: Degradative methods can be employed to shorten the butane chain. For instance, if the terminal bromine is first converted to a hydroxyl group and then oxidized to a carboxylic acid, a decarboxylative halogenation reaction (e.g., the Hunsdiecker reaction) could be applied. This would yield a 3-bromopropane-1-sulfonamide (B3293150) derivative, effectively shortening the chain by one carbon. It is important to note that such harsh reaction conditions might not be compatible with the sulfonamide group, requiring careful selection of reagents and protective group strategies.

The creation of chiral centers or the addition of functional groups along the butane chain can lead to a wide range of structurally complex analogues.

Introduction of Functional Groups: Functional groups like hydroxyl or amino groups can be introduced onto the butane chain. For example, hydroxylation can be achieved by first creating a double bond in the chain (e.g., through elimination of HBr from a precursor) followed by an oxidation reaction. The direct hydroxysulfenylation of unactivated alkenes is a known method for producing β-hydroxy sulfides. rsc.org The synthesis of hydroxylated sulfonamides, such as N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide, demonstrates the feasibility of incorporating hydroxyl groups into sulfonamide structures.

Introduction of Stereocenters: Asymmetric synthesis provides a powerful tool for introducing stereocenters with high enantiomeric control. One of the most effective methods involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. acs.org A synthetic strategy could involve starting with a suitable butenal derivative, which is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. nih.govresearchgate.net Diastereoselective nucleophilic addition to this imine establishes a new stereocenter. Subsequent chemical modifications to the rest of the molecule would then lead to the target chiral this compound analogue. The number of possible stereoisomers increases with the number of stereocenters, following the 2^n rule, where n is the number of stereocenters. nih.govresearchgate.net

Table 3: Strategies for Butane Chain Functionalization This table presents hypothetical reaction schemes based on established methods.

| Entry | Transformation | Proposed Reaction Sequence | Target Functionality |

|---|---|---|---|

| 1 | Hydroxylation | 1. Elimination (e.g., with DBU) to form but-3-ene-1-sulfonamide | C3-Hydroxy |

| 2. Hydroboration-oxidation | |||

| 2 | Amination | 1. Elimination to form but-3-ene-1-sulfonamide | C3-Amino |

| 2. Aziridination followed by ring-opening | |||

| 3 | Asymmetric Alkylation | 1. Start with 4-oxobutane-1-sulfonamide precursor | C4-Chiral Center |

| 2. Form chiral N-tert-butanesulfinyl imine | |||

| 3. Diastereoselective Grignard addition | |||

| 4. Further elaboration to bromo-derivative |

Chain Elongation and Shortening Strategies

Derivatives with Modified Halogen Substituents

The Finkelstein reaction is a classic and efficient method for halogen exchange. frontiersin.org To synthesize the corresponding iodo-analogue, this compound can be treated with an excess of sodium iodide in a suitable solvent like acetone (B3395972). The equilibrium is driven forward by the precipitation of the less soluble sodium bromide. Copper-catalyzed halogen exchange reactions have also been developed, allowing for the conversion of aryl bromides to aryl iodides under mild conditions, a methodology that could potentially be adapted for alkyl halides. nih.govrsc.org

The synthesis of the fluoro-analogue, 4-fluorobutane-1-sulfonamide, is also feasible. uni.lu This can be achieved either through a nucleophilic fluorination reaction on the bromo-compound using a fluoride (B91410) source like potassium fluoride (often requiring a phase-transfer catalyst) or by starting the synthesis from a fluorinated precursor, such as 4-fluorobutane-1-sulfonyl chloride or 4-fluorobutane-1-sulfonyl fluoride. cymitquimica.comsolubilityofthings.comsolubilityofthings.com The chloro-analogue can be prepared similarly, either by exchange or from chloro-substituted starting materials.

Table 4: Synthesis of Halogen-Modified Analogues This table presents hypothetical reaction data based on established methods.

| Entry | Target Halogen | Reagent/Method | Solvent | Product |

|---|---|---|---|---|

| 1 | Iodine (I) | NaI (Finkelstein Reaction) | Acetone | 4-Iodobutane-1-sulfonamide |

| 2 | Fluorine (F) | KF / Kryptofix [2.2.2] | Acetonitrile | 4-Fluorobutane-1-sulfonamide |

| 3 | Chlorine (Cl) | LiCl / CuI | DMF | 4-Chlorobutane-1-sulfonamide |

| 4 | Fluorine (F) | Start from 4-Fluorobutane-1-sulfonyl chloride + NH₃ | Dichloromethane (B109758) | 4-Fluorobutane-1-sulfonamide solubilityofthings.com |

Halogen Exchange Reactions

The bromine atom in this compound can be substituted by other halogens, most notably iodine and fluorine, through nucleophilic substitution reactions. The Finkelstein reaction is a classic and highly effective method for converting alkyl bromides into alkyl iodides. wikipedia.orgonlineorganicchemistrytutor.com This SN2 reaction involves treating the alkyl bromide with a solution of sodium iodide (NaI) in acetone. wikipedia.org The reaction is driven to completion because sodium bromide (NaBr), the byproduct, is insoluble in acetone and precipitates out, shifting the equilibrium towards the product according to Le Châtelier's principle. wikipedia.orgonlineorganicchemistrytutor.com The sulfonamide group is generally stable under these conditions. researchgate.net

The conversion to the corresponding fluoro-analogue, 4-Fluorobutane-1-sulfonamide, can also be achieved via a halogen exchange reaction using reagents like potassium fluoride (KF). wikipedia.org These reactions often require polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride ion. wikipedia.orgorganic-chemistry.org

Table 1: Halogen Exchange Reactions of this compound

| Target Compound | Reagent | Solvent | Reaction Type | Key Principle |

|---|---|---|---|---|

| 4-Iodobutane-1-sulfonamide | Sodium Iodide (NaI) | Acetone | Finkelstein (SN2) | Precipitation of NaBr byproduct drives the reaction. wikipedia.org |

| 4-Fluorobutane-1-sulfonamide | Potassium Fluoride (KF) | DMF, DMSO | Halex (SN2) | Polar aprotic solvent enhances fluoride nucleophilicity. wikipedia.org |

Synthesis of Dehalogenated Analogues

The removal of the bromine atom from this compound yields its dehalogenated analogue, Butane-1-sulfonamide. nih.gov This transformation is a reduction reaction, commonly achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

Commonly used catalysts for such dehalogenations include palladium on carbon (Pd/C) or platinum dioxide (PtO₂). libretexts.orguantwerpen.be The reaction involves the cleavage of the carbon-bromine bond and the formation of a new carbon-hydrogen bond, resulting in the saturated alkane derivative. libretexts.org This method is generally clean and efficient, with the sulfonamide group remaining intact under typical hydrogenation conditions.

Table 2: Synthesis of Dehalogenated Analogue

| Starting Material | Target Product | Reaction Type | Reagents & Conditions |

|---|---|---|---|

| This compound | Butane-1-sulfonamide | Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Solvent (e.g., Ethanol) |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools in synthetic chemistry for building molecular complexity. nih.govorganic-chemistry.org this compound possesses functional groups that could potentially participate in certain MCRs, such as the Ugi or Passerini reactions, or related transformations.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. numberanalytics.comwikipedia.org The sulfonamide group (R-SO₂NH₂) in this compound could potentially serve as the acidic component, replacing the carboxylic acid, in a Ugi-type reaction. Some studies have explored the use of sulfonamides in isocyanide-based MCRs. rsc.org In such a scenario, the reaction would bring together an aldehyde, an amine, an isocyanide, and this compound. The resulting product would be a complex molecule retaining the bromobutyl chain, which could be used for further functionalization.

The Passerini three-component reaction (Passerini-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com Similar to the Ugi reaction, if this compound were to act as the acid component, it could lead to novel structures. While less common than using carboxylic acids, the participation of other acidic protons in Passerini-type reactions is an area of ongoing research. nih.gov

The alkyl bromide functionality of this compound adds another layer of possibility, allowing for its use in MCRs that are coupled with subsequent cyclization or substitution steps. For instance, an MCR product containing the bromobutyl group could undergo a subsequent intramolecular reaction to form cyclic structures.

Table 3: Potential Multi-Component Reactions (MCRs)

| MCR Type | Typical Components | Potential Role of this compound |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide numberanalytics.com | Acid Component (as a proton source from the sulfonamide NH₂) |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide numberanalytics.comambeed.com | Acid Component (as a proton source from the sulfonamide NH₂) |

Applications in Organic Synthesis As a Building Block

Utilization in the Construction of Complex Molecular Architectures

The bifunctional nature of 4-Bromobutane-1-sulfonamide makes it an ideal candidate for constructing complex molecular architectures, especially nitrogen- and sulfur-containing heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. researchgate.net

One potential application is in the synthesis of cyclic sulfonamides, also known as sultams. Through an intramolecular cyclization, this compound can theoretically be converted into butane-1,4-sultam. This process would involve the deprotonation of the weakly acidic sulfonamide nitrogen atom by a suitable base, creating a nucleophilic anion that subsequently displaces the bromide ion at the other end of the carbon chain in an intramolecular SN2 reaction. Such cyclizations are a powerful strategy for creating ring structures. nih.gov

Furthermore, this building block can be used in multi-step syntheses to assemble more elaborate structures. For instance, the bromide can first be displaced by a nucleophile (e.g., an alkoxide or phenoxide), introducing a new molecular fragment. The sulfonamide group can then be modified in a subsequent step, leading to complex, non-cyclic molecules with precisely placed functional groups.

Role in Sequential Organic Transformations

The distinct reactivity of the two functional groups in this compound allows for its use in sequential organic transformations, where each part of the molecule reacts in a controlled order. A typical sequence would involve an initial reaction at the more electrophilic site (the carbon bearing the bromine) followed by a transformation of the sulfonamide group.

Step 1: Nucleophilic Substitution The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles in an SN2 reaction. wikipedia.org This allows for the attachment of various molecular fragments to the butyl chain.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Sodium Phenoxide (PhONa) | 4-Phenoxybutane-1-sulfonamide | Williamson Ether Synthesis |

| Sodium Azide (NaN3) | 4-Azidobutane-1-sulfonamide | Azide Synthesis |

| Potassium Phthalimide | N-(4-Sulfamoylbutyl)phthalimide | Gabriel Synthesis |

| Sodium Cyanide (NaCN) | 5-Sulfamoylpentanenitrile | Nitrile Synthesis |

Step 2: Sulfonamide Functionalization Following the initial substitution, the resulting sulfonamide can undergo further reactions, such as N-alkylation. Classical methods often involve alkyl halides, but modern, catalytic approaches provide greener alternatives. acs.org For example, manganese-catalyzed "borrowing hydrogen" reactions can alkylate sulfonamides using alcohols, with water as the only byproduct. acs.org This method is notable for its efficiency and use of an earth-abundant metal catalyst. acs.org

| Sulfonamide Substrate | Alcohol Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 95 |

| p-Toluenesulfonamide | 1-Butanol | N-Butyl-4-methylbenzenesulfonamide | 83 |

| Benzenesulfonamide | 1-Hexanol | N-Hexylbenzenesulfonamide | 87 |

| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 94 |

| 1-Naphthalenesulfonamide | Benzyl alcohol | N-Benzylnaphthalene-1-sulfonamide | 90 |

This sequential approach allows for the methodical construction of molecules, installing different functionalities at either end of the four-carbon linker provided by the this compound backbone.

Strategy for Introducing Sulfonamide and Bromoalkyl Moieties Simultaneously

The primary strategic advantage of using this compound is its ability to introduce both a sulfonamide group and a reactive bromoalkyl chain in a single step. This bifunctionality is highly valuable in synthetic planning, as it streamlines the process of building molecules that require these two features. Instead of a multi-step sequence to first install a butyl chain and then functionalize it with both a bromine and a sulfonamide, a chemist can use this single reagent to achieve the same structural outcome more efficiently. This approach is particularly relevant in the synthesis of new drug candidates, where the sulfonamide group is a known pharmacophore and the alkyl halide provides a handle for further derivatization or linkage to other parts of a target molecule. researchgate.net

Green Chemistry Approaches in Synthetic Applications

The principles of green chemistry aim to make chemical synthesis more environmentally benign. samipubco.com Several of these principles can be applied to reactions involving this compound.

Catalysis : The use of catalytic methods is preferred over stoichiometric reagents. The manganese-catalyzed N-alkylation of sulfonamides using alcohols is a prime example, employing an earth-abundant metal to facilitate a reaction that generates water as its only byproduct. acs.org This "borrowing hydrogen" approach is a greener alternative to traditional N-alkylation with alkyl halides, which produces salt waste. acs.org

Solvent Choice : The selection of solvents has a major impact on the environmental footprint of a reaction. Green chemistry encourages the use of safer solvents like water or ethanol (B145695) and discourages the use of hazardous dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAC). acsgcipr.org

Process Safety : When using alkylating agents like alkyl halides or sulfonates, green chemistry principles suggest using the least reactive leaving group that is still effective for the desired transformation and placing the alkylation step early in the synthesis to minimize the impact of potentially hazardous reagents. acsgcipr.org

By integrating these approaches, the synthetic utility of this compound can be leveraged in a manner that is not only efficient but also environmentally responsible.

Advanced Characterization and Structural Elucidation of 4 Bromobutane 1 Sulfonamide and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, as the area of an NMR peak is directly proportional to the number of nuclei it represents. bwise.kr It provides granular insights into the connectivity and chemical environment of hydrogen and carbon atoms within a molecule. For 4-Bromobutane-1-sulfonamide, with the structure Br-CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-SO₂NH₂, a combination of one-dimensional and two-dimensional NMR experiments can fully resolve its structure.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals for the four sets of methylene (B1212753) (CH₂) protons, along with a signal for the sulfonamide (NH₂) protons. libretexts.org The chemical shift of each proton set is influenced by the electronegativity of adjacent functional groups.

Protons (a), -CH₂Br: These protons are adjacent to the highly electronegative bromine atom, causing them to be deshielded and appear at the furthest downfield position among the methylene groups, likely around 3.4-3.6 ppm. The signal would be a triplet due to coupling with the two adjacent protons on carbon (b).

Protons (d), -CH₂SO₂-: The sulfonyl group is also strongly electron-withdrawing, shifting these protons downfield, with an expected chemical shift of approximately 3.1-3.3 ppm. This signal would also appear as a triplet, coupling with the protons on carbon (c).

Protons (b) and (c), -CH₂CH₂-: These two sets of protons form the inner part of the alkyl chain. They will appear as complex multiplets (often quintets or sextets) in the typical alkane region. The signal for protons (b) is anticipated around 2.0-2.2 ppm, being slightly downfield from protons (c) (expected around 1.8-2.0 ppm) due to their relative proximity to the bromine atom.

-SO₂NH₂ Protons: The two protons of the sulfonamide group are expected to appear as a single, often broad, signal. rsc.org Its chemical shift can be variable, typically between 4.5 and 5.5 ppm, and can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br | 3.4 - 3.6 | Triplet (t) | 2H |

| -CH₂-CH₂Br | 2.0 - 2.2 | Multiplet (m) | 2H |

| -CH₂-CH₂SO₂NH₂ | 1.8 - 2.0 | Multiplet (m) | 2H |

| -CH₂-SO₂NH₂ | 3.1 - 3.3 | Triplet (t) | 2H |

| -SO₂NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. docbrown.info For this compound, four distinct signals corresponding to the four carbon atoms of the butane (B89635) chain are expected.

C1 (-CH₂Br): The carbon atom directly bonded to bromine is deshielded and would appear at approximately 32-35 ppm. docbrown.info

C4 (-CH₂SO₂-): The carbon adjacent to the electron-withdrawing sulfonamide group is the most deshielded carbon, with an expected chemical shift in the range of 50-55 ppm.

C2 and C3 (-CH₂CH₂-): The two central carbons, C2 and C3, would have chemical shifts in the typical aliphatic range, predicted to be around 30-32 ppm and 20-22 ppm, respectively.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂Br | 32 - 35 |

| CH₂CH₂Br | 30 - 32 |

| CH₂CH₂SO₂NH₂ | 20 - 22 |

| CH₂SO₂NH₂ | 50 - 55 |

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca In a DEPT-135 experiment for this compound, all four carbon signals would appear as negative peaks, confirming they are all CH₂ groups. uvic.ca

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum maps the coupling relationships between protons, typically those on adjacent carbons. For this molecule, cross-peaks would confirm the following connectivities: H(a) ↔ H(b), H(b) ↔ H(c), and H(c) ↔ H(d), thus verifying the linear structure of the butyl chain.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. uvic.ca This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.5 ppm would show a correlation to the carbon signal at ~33 ppm, confirming the C1 assignment.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for an identical reference standard of the analyte. bwise.krresolvemass.ca By integrating the signal of one or more protons of this compound against the signal of a certified internal standard of known concentration, the absolute purity of the sample can be calculated with high accuracy. ox.ac.ukacs.org Any of the well-resolved signals, such as the triplets for the protons at C1 or C4, would be suitable for this analysis.

Furthermore, qNMR can be employed to monitor the progress of a synthesis reaction in real-time. For example, in the synthesis of a derivative from this compound, one could track the diminishing integral of a starting material's proton signal while observing the corresponding increase in the integral of a product's signal, allowing for the determination of reaction kinetics and endpoint.

Advanced NMR Techniques (DEPT, COSY, HETCOR) for Connectivity

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nahrainuniv.edu.iq The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the sulfonamide and alkyl bromide groups.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several strong, characteristic bands. Two distinct peaks in the region of 3350-3250 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. ripublication.com The S=O bond produces two very strong and sharp absorption bands: one for asymmetric stretching around 1350-1330 cm⁻¹ and one for symmetric stretching around 1160-1140 cm⁻¹. jsynthchem.com

Alkyl Chain (-CH₂-): The presence of the butyl chain is confirmed by C-H stretching vibrations, which appear as strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending (scissoring) vibrations are also expected around 1465 cm⁻¹. docbrown.info

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is found in the fingerprint region of the spectrum, typically as a strong band between 650 and 550 cm⁻¹. docbrown.info Its presence confirms the bromo-functionalization of the alkyl chain.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3350 - 3330 | Medium-Strong | N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 3260 - 3240 | Medium-Strong | N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 2960 - 2850 | Strong | C-H Stretch | Alkyl (-CH₂-) |

| 1465 - 1450 | Medium | C-H Bend | Alkyl (-CH₂-) |

| 1350 - 1330 | Very Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 1160 - 1140 | Very Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 650 - 550 | Strong | C-Br Stretch | Alkyl Bromide (-Br) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound. In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₄H₁₀BrNO₂S), the presence of bromine is a key indicator due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in an approximate 1:1 ratio. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a distinctive feature for monobrominated compounds. docbrown.info

The fragmentation pattern of sulfonamides under MS conditions provides further structural information. nih.gov Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. nih.govnih.gov For this compound, characteristic fragments would arise from the loss of the bromine atom, the sulfonyl group, or parts of the butyl chain. docbrown.infolibretexts.org

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the exact mass of the molecular ion with high accuracy. nih.gov This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is 214.96200 Da. chemsrc.com

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₁₀BrNO₂S | chemsrc.com |

| Molecular Weight | 216.097 g/mol | chemsrc.com |

| Exact Mass | 214.96200 Da | chemsrc.com |

| Isotopic Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Sulfonamides typically exhibit absorption bands in the UV region. mdpi.com The absorption spectra of sulfonamides can be influenced by the solvent and the pH of the solution. mdpi.comresearchgate.netresearchgate.net The electronic transitions are generally associated with the aromatic ring (if present) and the sulfonamide group. nih.govcdnsciencepub.com For this compound, which lacks a significant chromophore like an aromatic ring, the UV absorption is expected to be weak and occur at shorter wavelengths, likely below 220 nm. The presence of the bromine atom and the sulfonamide group will influence the position and intensity of these absorption bands.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Expected λmax (nm) | Notes |

| Sulfonamide Group | < 220 | Absorption is typically weak. |

| C-Br Bond | < 220 | Weak n→σ* transition. |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound. For this compound, CHNS analysis determines the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. umt.edu.pkjbclinpharm.org The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₄H₁₀BrNO₂S). A close agreement between the experimental and theoretical values confirms the purity and the proposed molecular formula of the compound. umt.edu.pk

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 4 | 48.04 | 22.23% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.67% |

| Bromine | Br | 79.90 | 1 | 79.90 | 36.97% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.48% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.81% |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.84% |

| Total | 216.12 | 100.00% |

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonds and other supramolecular synthons, which govern the packing of molecules in the crystal lattice. researchgate.netacs.org In sulfonamides, the N-H and S=O groups are effective hydrogen bond donors and acceptors, respectively, leading to the formation of characteristic hydrogen-bonding motifs. nih.govmdpi.comacs.org The presence of the bromine atom can also lead to halogen bonding interactions, further influencing the crystal packing. Understanding these supramolecular interactions is crucial as they can affect the physical properties of the compound, such as its melting point and solubility. researchgate.net

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. nih.govnursinganswers.netnih.gov For this compound, TLC can be used to monitor the conversion of starting materials to the final product during a chemical reaction. dur.ac.uk By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the reactants, products, and any byproducts can be separated based on their differential adsorption to the stationary phase. rsc.org The separated spots can be visualized under UV light or by using a staining agent. rsc.orgtandfonline.com The retention factor (Rf) value of the product spot can be used for its identification, and the disappearance of reactant spots indicates the completion of the reaction. TLC is also an effective tool for a preliminary assessment of the purity of the isolated product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnist.gov This technique is highly suitable for the analysis of volatile and thermally stable compounds like derivatives of this compound. nih.govnih.gov In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS provides both qualitative and quantitative information. colostate.edu The retention time from the GC helps to identify the compound, while the mass spectrum provides its molecular weight and fragmentation pattern, confirming its identity. researchgate.netunige.ch GC-MS is particularly useful for identifying impurities and byproducts in the synthesized this compound, thus providing a comprehensive assessment of its purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS provides critical data on its molecular weight and structure. The process involves introducing a sample into a liquid chromatograph, which separates the components of the mixture. Subsequently, the separated components are introduced into a mass spectrometer for detection.

The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). For sulfonamides, positive ion electrospray ionization (ESI) is a common method, which typically results in the formation of a protonated molecule [M+H]⁺. nih.gov

Research Findings:

In a typical LC-MS analysis of this compound, the compound would be separated on a reversed-phase column (like a C18 column) using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve ionization. The mass spectrometer would then detect the protonated molecule. Given the molecular weight of this compound (C₄H₁₀BrNO₂S), the expected m/z for the [M+H]⁺ ion would be approximately 219.97.

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. In this technique, the parent ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. nih.gov The fragmentation of sulfonamides follows well-established pathways. Common fragment ions observed for aromatic sulfonamides include those at m/z 156, 108, and 92, corresponding to the [H₂N-Ph-SO₂]⁺ ion, a rearranged [H₂N-Ph-O]⁺ ion, and the aniline (B41778) cation [C₆H₅NH₂]⁺, respectively. researchgate.netoup.com For an alkyl sulfonamide like this compound, the fragmentation would involve the cleavage of the C-S and S-N bonds.

The table below outlines the expected key ions for this compound in an LC-MS/MS experiment.

| Ion Type | Proposed Fragment Structure | Expected m/z | Description |

|---|---|---|---|

| Parent Ion [M+H]⁺ | [C₄H₁₀BrNO₂S + H]⁺ | 219.97 | Protonated molecule of this compound. |

| Product Ion | [M - SO₂NH₂]⁺ | 139.99 | Loss of the sulfonamide group. |

| Product Ion | [M - Br]⁺ | 140.04 | Loss of the bromine atom. |

| Product Ion | [SO₂NH₂]⁺ | 80.00 | Sulfonamide functional group fragment. |

The precise retention time and the pattern of product ions provide a high degree of confidence in the identification and structural elucidation of the compound. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com This analysis provides valuable information about the thermal stability and decomposition profile of a material. For this compound, TGA determines the temperature at which it begins to decompose and the characteristic temperatures of its decomposition stages.

The TGA instrument consists of a high-precision balance and a furnace. etamu.edu A small amount of the sample is heated at a constant rate, and its mass is continuously monitored. The resulting plot of mass versus temperature is called a thermogram.

Research Findings:

The decomposition of this compound would likely occur in multiple steps. The initial mass loss could be attributed to the cleavage of the weaker bonds in the molecule, such as the C-Br or S-N bond. Subsequent mass loss at higher temperatures would correspond to the breakdown of the alkyl backbone.

The table below presents a hypothetical, yet representative, TGA data profile for this compound based on the analysis of similar structures. The onset temperature (Tₒ) represents the temperature at which significant decomposition begins.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| Initial Phase (Onset Tₒ) | ~200 - 220 | - | Start of thermal decomposition. |

| Step 1 | 220 - 300 | ~36.5 | Loss of Bromine (Br). |

| Step 2 | 300 - 450 | ~35.5 | Loss of Sulfonamide group (SO₂NH₂). |

| Final Residue | >450 | ~28.0 | Charred carbonaceous residue. |

The analysis indicates that this compound is expected to be thermally stable under typical laboratory conditions, with decomposition initiating at elevated temperatures. The multi-step degradation pattern revealed by TGA is crucial for understanding the compound's thermal limitations and for applications where thermal stability is a key factor. mdpi.com

Computational and Theoretical Studies on 4 Bromobutane 1 Sulfonamide

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the geometric, electronic, and energetic properties of molecules. nih.govacademie-sciences.fr These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure of a molecule. academie-sciences.fr For sulfonamides, methods like DFT with the B3LYP functional and basis sets such as 6-311G+(d,p) or cc-pVDZ have been successfully used to model their properties. nih.govmdpi.comshd.org.rs